Receptor Selectivity: RvD3 Engages GPR32 and ALX/FPR2, Distinct from RvD2's Exclusive GPR18 Activation
Resolvin D3 (RvD3) signals through two distinct G protein-coupled receptors: DRV1/GPR32 and ALX/FPR2 [1]. In contrast, Resolvin D2 (RvD2) activates only DRV2/GPR18 and not GPR32 or ALX/FPR2 [1]. Resolvin D1 (RvD1) shares the GPR32/ALX-FPR2 receptor pair with RvD3 but differs in stereochemistry and temporal kinetics. Resolvin D4 (RvD4) has no identified endogenous receptor to date [1]. This receptor selectivity profile defines the unique signal transduction pathways activated by each resolvin and dictates cell-type-specific responses.
RvD2: GPR18 only
RvD4: none known
| Evidence Dimension | GPCR receptor engagement profile |
|---|---|
| Target Compound Data | RvD3: DRV1/GPR32 and ALX/FPR2 |
| Comparator Or Baseline | RvD1: DRV1/GPR32 and ALX/FPR2; RvD2: DRV2/GPR18 only; RvD4: N/A (no identified receptor) |
| Quantified Difference | RvD3 activates two receptors; RvD2 activates one distinct receptor; RvD4 activates none known |
| Conditions | Comprehensive receptor deorphanization studies compiled from primary literature |
Why This Matters
Receptor selectivity directly determines downstream signaling pathways and cell-type specificity; procurement decisions must consider which receptor profile aligns with experimental objectives.
- [1] Chiang N, Serhan CN. Structural elucidation and physiologic functions of specialized pro-resolving mediators and their receptors. Mol Aspects Med. 2017;58:114-129. doi:10.1016/j.mam.2017.03.005 View Source
